PLpro/RBD-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PLpro/RBD-IN-1 is a dual inhibitor targeting the papain-like protease (PLpro) and the receptor-binding domain (RBD) of the spike protein of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound exhibits significant antiviral activity against the novel coronavirus, making it a valuable tool for studying viral infections .
準備方法
The synthetic routes and reaction conditions for PLpro/RBD-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
PLpro/RBD-IN-1 undergoes various chemical reactions, including inhibition of the papain-like protease and the receptor-binding domain of the spike protein. The compound exhibits half-maximal inhibitory concentrations (IC50) of 7.197 micromolar for the papain-like protease and 8.673 micromolar for the receptor-binding domain . Common reagents and conditions used in these reactions include specific inhibitors and reaction conditions optimized for maximum efficacy .
科学的研究の応用
PLpro/RBD-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of the papain-like protease and the receptor-binding domain. In biology, it helps researchers understand the interactions between the virus and host cells. In medicine, it is explored for its potential as an antiviral therapeutic agent against SARS-CoV-2. In industry, it is used in the development of antiviral drugs and vaccines .
作用機序
The mechanism of action of PLpro/RBD-IN-1 involves the inhibition of the papain-like protease and the receptor-binding domain of the spike protein. The papain-like protease is responsible for cleaving the viral polyprotein, which is essential for viral replication. By inhibiting this protease, this compound disrupts the replication process of the virus. Additionally, the compound inhibits the receptor-binding domain, preventing the virus from binding to host cells and entering them .
類似化合物との比較
PLpro/RBD-IN-1 is unique in its dual inhibition of both the papain-like protease and the receptor-binding domain of the spike protein. Similar compounds include other inhibitors targeting the papain-like protease, such as GRL-0617 and its derivatives, which also exhibit antiviral activity against SARS-CoV-2. this compound stands out due to its dual-targeting mechanism, making it a more comprehensive inhibitor .
特性
分子式 |
C13H10N4O |
---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)12-16-13(18-17-12)9-5-7-15-8-6-9/h1-8H,14H2 |
InChIキー |
JAUZELUMYXAVEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。